7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one
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Overview
Description
7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a benzo[d]pyrido[2,3-b]azepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethyl group to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to alter the benzo[d]pyrido[2,3-b]azepine core.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]pyrido[2,3-b]azepine derivatives and related heterocyclic compounds. Examples include:
- 5-(2-hydroxyethyl)-6-methyl-2-aminouracil
- 6-oxo-7-amino-5H-pyrido[2,3-b]- and 5H-pyrimido[4,5-b][1,4]thiazines.
Uniqueness
What sets 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one apart is its specific substitution pattern and the presence of both amino and hydroxyethyl groups. These features contribute to its unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
7-amino-5-(2-hydroxyethyl)-7H-pyrido[2,3-d][3]benzazepin-6-one |
InChI |
InChI=1S/C15H15N3O2/c16-13-11-5-2-1-4-10(11)12-6-3-7-17-14(12)18(8-9-19)15(13)20/h1-7,13,19H,8-9,16H2 |
InChI Key |
FNEOBIBVQDDEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(N=CC=C3)N(C(=O)C(C2=C1)N)CCO |
Origin of Product |
United States |
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